molecular formula C24H26N4O3S B1229952 N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

Cat. No.: B1229952
M. Wt: 450.6 g/mol
InChI Key: HSNLMXNAMXJLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Heterocycles : A study by Ergun et al. (2014) reported the synthesis of novel compounds including thio- and furan-fused heterocycles. These compounds, such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, are synthesized from corresponding acid derivatives using intramolecular cyclization. This highlights a method to create complex structures related to N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide (Ergun et al., 2014).

  • Structural Modifications and Supramolecular Aggregation : Nagarajaiah and Begum (2014) explored how structural modifications in thiazolo[3, 2-a]pyrimidines affect supramolecular aggregation. This study provides insights into the conformational features and intermolecular interaction patterns of similar compounds, which can be relevant for understanding the properties of this compound (Nagarajaiah & Begum, 2014).

  • Synthesis of Pyridothienopyrimidine Derivatives : Gad-Elkareem et al. (2011) conducted a study on the synthesis of thio-substituted ethyl nicotinate derivatives, leading to pyridothienopyrimidine derivatives. This research adds to the understanding of synthesizing and modifying pyrimidine derivatives, which is directly related to the chemical (Gad-Elkareem et al., 2011).

Biological Activity and Applications

  • Antimicrobial and Anti-inflammatory Agents : Tolba et al. (2018) synthesized new series of thieno[2,3-d]pyrimidi ne heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents. The study provides insights into the potential biological applications of similar thieno[2,3-d]pyrimidine derivatives (Tolba et al., 2018).

  • Antimicrobial Agents Evaluation : Chambhare et al. (2003) synthesized and evaluated N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds for their antimicrobial properties. This study contributes to the understanding of the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives (Chambhare et al., 2003).

  • Antifungal Activities : Konno et al. (1989) synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, evaluating their antifungal activity. This research is significant for understanding the antifungal applications of thieno[2,3-d]pyrimidine derivatives (Konno et al., 1989).

  • Antitumor Activity : Hafez and El-Gazzar (2017) synthesized 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Their findings contribute to the potential use of thieno[2,3-d]pyrimidine derivatives in cancer research (Hafez & El-Gazzar, 2017).

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H26N4O3S/c1-5-27-15-25-22-20(23(27)29)16(2)21(32-22)24(30)28(14-19-7-6-12-31-19)13-17-8-10-18(11-9-17)26(3)4/h6-12,15H,5,13-14H2,1-4H3

InChI Key

HSNLMXNAMXJLIR-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4)C

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 4
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 5
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 6
N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

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